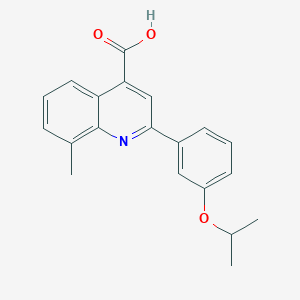

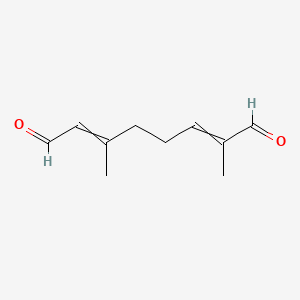

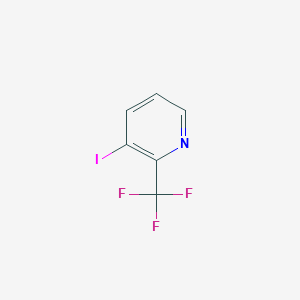

![molecular formula C12H11F3N4O2 B1344442 3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1119449-53-4](/img/structure/B1344442.png)

3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide" is a structurally complex molecule that likely exhibits a range of interesting chemical properties and reactivities due to the presence of the 1,2,4-oxadiazole ring and the trifluoromethyl group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar oxadiazole derivatives.

Synthesis Analysis

The synthesis of oxadiazole derivatives can be complex, involving multiple steps and the use of catalysts. For example, the paper discussing the use of 4-amino-2,1,3-benzothiadiazole (ABTD) as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization indicates a method for introducing aryl groups into carboxamide systems, which could be relevant for the synthesis of the target compound . Additionally, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides involves a three-component reaction that could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which can influence the overall geometry and electronic properties of the molecule. The crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide provides insight into the typical structural features of oxadiazole derivatives, which could be extrapolated to understand the structure of the target compound .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions. The Diels–Alder reaction discussed in one of the papers is a method for generating trifluoromethyl-containing derivatives of 3-aminobenzoic acid, which could be relevant for the functionalization of the target compound . Additionally, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan leading to an oxadiazole derivative highlights the reactivity of the oxadiazole ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be influenced by substituents on the oxadiazole ring. For instance, the presence of a trifluoromethyl group can significantly affect the molecule's acidity, lipophilicity, and metabolic stability. The synthesis of novel benzimidazole-5(6)-carboxamide derivatives bearing an adamantane moiety demonstrates the versatility of the oxadiazole ring in forming various functionalized compounds . The fluorescence tagging reagent for carboxylic acids using benzoxadiazole derivatives also indicates the potential for such compounds to be used in analytical applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis Techniques : Research on related 1,2,4-oxadiazole compounds highlights various synthesis techniques, including microwave-assisted synthesis and acid-promoted reactions, which are pivotal for producing hybrid molecules with potential biological activities (Başoğlu et al., 2013); (Du et al., 2021). These methods are essential for creating compounds with enhanced properties and functionalities.

Crystal and Molecular Structure : The crystal and molecular structures of similar compounds have been elucidated through single-crystal X-ray analysis, providing insight into their potential interactions and stability. Such structural analyses are fundamental for understanding the chemical and physical properties of these compounds (Viterbo et al., 1980).

Biological Activities

Antimicrobial and Enzyme Inhibition : Some derivatives of 1,2,4-oxadiazole have shown antimicrobial, antilipase, and antiurease activities, suggesting their potential as therapeutic agents against various pathogens and diseases. The exploration of these activities is crucial for the development of new drugs and treatments (Başoğlu et al., 2013).

Anti-Inflammatory Properties : Research on oxadiazole derivatives also includes the evaluation of their anti-inflammatory effects, showcasing their potential in treating inflammatory conditions. Such studies are essential for identifying new therapeutic agents with improved efficacy and safety profiles (Rajput et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions involving this compound would depend on its properties and potential applications. These could include further studies to fully characterize its physical and chemical properties, investigations into its biological activity, or the development of synthesis methods to produce it more efficiently .

Eigenschaften

IUPAC Name |

3-(aminomethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O2/c13-12(14,15)8-3-1-2-7(4-8)6-17-10(20)11-18-9(5-16)19-21-11/h1-4H,5-6,16H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVLIVRDXROOQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=NC(=NO2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

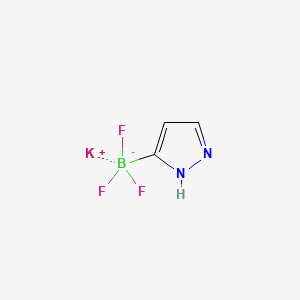

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

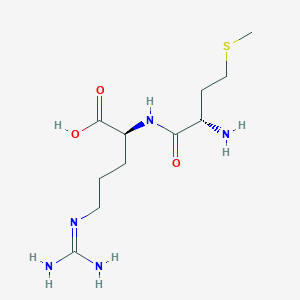

![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)